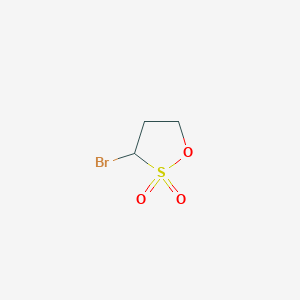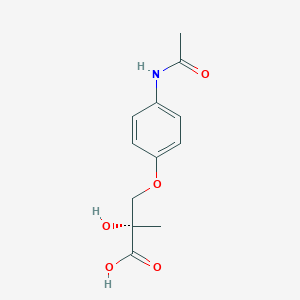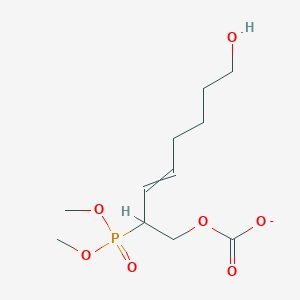
2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate is an organic compound with a complex structure that includes both phosphate and carbonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the reaction of a suitable alkene with dimethyl phosphite under controlled conditions to introduce the dimethoxyphosphoryl groupThe reaction conditions often require the use of catalysts such as potassium carbonate and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the oct-3-en-1-yl chain can be reduced to form a saturated compound.
Substitution: The dimethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the dimethoxyphosphoryl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the double bond results in a fully saturated alkane .
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate involves its interaction with specific molecular targets. The dimethoxyphosphoryl group can act as a phosphate mimic, interacting with enzymes and proteins that recognize phosphate groups. This interaction can modulate the activity of these enzymes, leading to various biological effects. Additionally, the carbonate group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl carbonate: A simpler carbonate compound used in organic synthesis.
Dimethyl phosphite: A related phosphite compound with similar reactivity.
8-Hydroxyoct-3-en-1-yl acetate: A structurally similar compound with an acetate group instead of a carbonate group.
Uniqueness
2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate is unique due to the presence of both dimethoxyphosphoryl and carbonate groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its structure also provides opportunities for the development of novel materials and pharmaceuticals with specific properties .
Eigenschaften
CAS-Nummer |
820233-35-0 |
|---|---|
Molekularformel |
C11H20O7P- |
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
(2-dimethoxyphosphoryl-8-hydroxyoct-3-enyl) carbonate |
InChI |
InChI=1S/C11H21O7P/c1-16-19(15,17-2)10(9-18-11(13)14)7-5-3-4-6-8-12/h5,7,10,12H,3-4,6,8-9H2,1-2H3,(H,13,14)/p-1 |
InChI-Schlüssel |
BDINVRFOJAOFAS-UHFFFAOYSA-M |
Kanonische SMILES |
COP(=O)(C(COC(=O)[O-])C=CCCCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
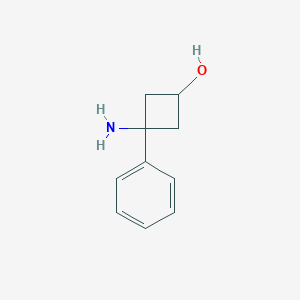

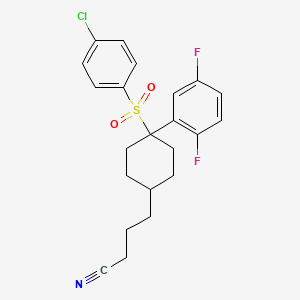
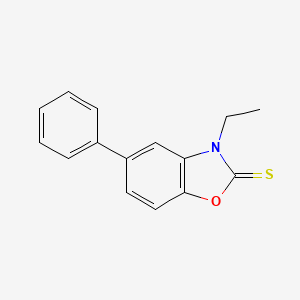
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
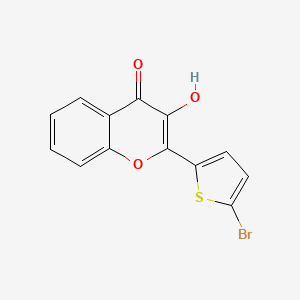
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)

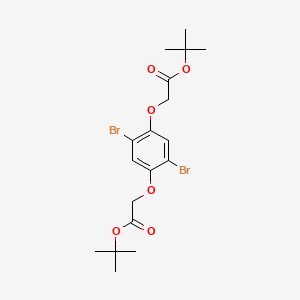

![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
